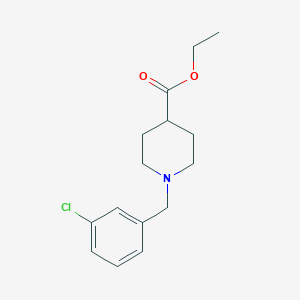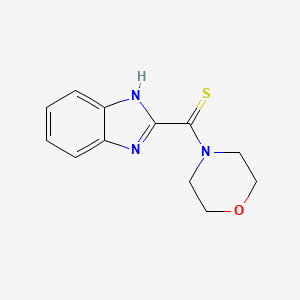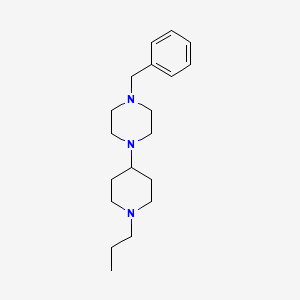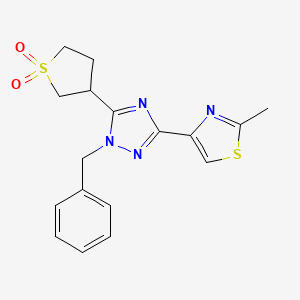
ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate, also known as CPP or Etomidate, is a synthetic drug that is commonly used in medical settings as an anesthetic agent. It was first synthesized in the 1960s and has since become a popular choice for sedation due to its fast onset of action and short duration of effects. In recent years, CPP has also gained attention in scientific research for its potential as a tool in studying the brain and nervous system.
作用机制
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, leading to sedation and anesthesia. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate binds to a specific site on the receptor known as the β2 subunit, which is thought to be involved in the sedative effects of the drug.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has a rapid onset of action, typically taking effect within 30-60 seconds after administration. Its effects are short-lived, with a duration of only a few minutes. The drug produces sedation, hypnosis, and amnesia, making it useful for procedures such as endoscopy and minor surgeries. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with compromised health.
实验室实验的优点和局限性
One advantage of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate is its selectivity for the β2 subunit of the GABA-A receptor, which allows for specific targeting of this receptor in research studies. Its fast onset and short duration of effects also make it a useful tool for studying the acute effects of anesthesia on the brain. However, the short duration of effects can be a limitation for some experiments, and the potential for side effects such as nausea and vomiting may also need to be considered.
未来方向
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has potential for further research in a variety of areas, including the development of new anesthetic agents and the study of the role of the GABA-A receptor in neurological disorders. One area of particular interest is the use of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate in combination with other drugs to produce more targeted and effective anesthesia. Additionally, research on the long-term effects of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate on the brain and nervous system could provide valuable insights into the mechanisms of anesthesia and the potential risks associated with its use.
合成方法
The synthesis of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between piperidine and ethyl chloroformate to form ethyl 4-piperidinecarboxylate. This compound is then reacted with 3-chlorobenzyl chloride to form ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate. The final product is purified through a series of recrystallization and filtration steps.
科学研究应用
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its ability to quickly and selectively bind to a specific site on the GABA-A receptor has made it a useful tool for studying the role of this receptor in the brain. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has also been used to investigate the effects of anesthesia on the brain and to study the mechanisms of action of other anesthetic agents.
属性
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQJSSTUJEWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S*,5R*)-3-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)
![1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)


![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)

![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
